molecular formula C7H5ClIN3 B2945305 6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 2023728-08-5

6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No. B2945305
CAS RN: 2023728-08-5
M. Wt: 293.49
InChI Key: FVQVKXVBSHYYAY-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 2023728-08-5 . It has a molecular weight of 293.49 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClIN3/c1-4-6(9)7-10-2-5(8)3-12(7)11-4/h2-3H,1H3 . This code provides a specific text string representation for the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature .

Scientific Research Applications

Potentiation by Inhibition of Drug Degradation

6-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine, as part of the pyrazolo[1,5-a]pyrimidine class, has been studied for its role in drug potentiation. This compound, when used in conjunction with other therapeutic agents, may lead to a decrease in metabolic oxidation, thereby enhancing the effectiveness of the primary drug. Elion et al. (1963) in their study on xanthine oxidase inhibitors and adenocarcinoma found that pyrazolo[1,5-a]pyrimidine derivatives can significantly potentiate certain drugs in cancer treatment (Elion et al., 1963).

Role in the Synthesis of Fluorophores

In the field of chemical synthesis, this compound-related compounds have been used as intermediates for creating functional fluorophores. Castillo et al. (2018) demonstrated that pyrazolo[1,5-a]pyrimidines can be strategic intermediates in synthesizing fluorescent probes for biological or environmental detection, owing to their significant fluorescence and photophysical properties (Castillo et al., 2018).

Anticancer and Antimicrobial Properties

The derivatives of pyrazolo[1,5-a]pyrimidine, including this compound, have shown promising results in anticancer and antimicrobial studies. Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines with iodine presence, which exhibited cytotoxic activities against cancer cell lines and inhibited 5-lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni et al., 2016). Additionally, Ali et al. (2003) researched pyrazolo[3,4-d]pyrimidine-based inhibitors of DNA polymerase III in Staphlococcus aureus, highlighting their potential as antimicrobial agents against Gram-positive bacteria (Ali et al., 2003).

Synthesis of Novel Compounds

Research in synthetic chemistry has leveraged the structure of this compound for the synthesis of new compounds. Quiroga et al. (2008) discussed the synthesis of substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions, exploring the potential of these compounds in various applications (Quiroga et al., 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

6-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClIN3/c1-4-6(9)7-10-2-5(8)3-12(7)11-4/h2-3H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVQVKXVBSHYYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=NC2=C1I)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2023728-08-5
Record name 6-chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine
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